RYL-552
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Overview
Description
RYL-552 is a novel potent PfNDH2 inhibitor.
Scientific Research Applications
Antimalarial Drug Development
RYL-552 has been studied for its potential in antimalarial drug development. Specifically, it's investigated for its action against Plasmodium falciparum type II NADH dehydrogenases (NDH-2). This compound's association with NDH-2 affects the global motion of the enzyme, leading to reduced electron transfer efficiency, which is a promising mechanism for antimalarial drug design. This research provides insight for future drug development based on NDH-2 structure and respiratory chain electron transfer mechanism (Xie et al., 2019).
Target Identification for Antimalarial Inhibitors
Another significant application of this compound is in the target elucidation of Plasmodium falciparum's NADH-ubiquinone oxidoreductase (PfNDH2), a key protein in malaria treatment. The study of this compound bound to PfNDH2 has revealed new structural information, leading to the understanding of its potential allosteric mechanism. These findings are crucial for drug development against malaria, especially for drug-resistant strains, and may have implications for other NDH2-containing pathogens like Mycobacterium tuberculosis (Yang et al., 2017).
Properties
CAS No. |
1801444-56-3 |
---|---|
Molecular Formula |
C24H17F4NO2 |
Molecular Weight |
427.3986 |
IUPAC Name |
5-Fluoro-3-methyl-2-(4-(4-(trifluoromethoxy)benzyl)phenyl)quinolin-4(1H)-one |
InChI |
InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) |
InChI Key |
OPUNZJHITPCTFC-UHFFFAOYSA-N |
SMILES |
O=C1C(C)=C(C2=CC=C(CC3=CC=C(OC(F)(F)F)C=C3)C=C2)NC4=C1C(F)=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RYL-552 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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